9-(4-nitro-phenyl)-9H-purin-6-ylamine

Mutagenicity Structure-Activity Relationship Salmonella/Microsome Assay

9-(4-Nitro-phenyl)-9H-purin-6-ylamine (CAS 21314-05-6), also known as 9-(para-nitrophenyl)adenine or NSC 211255, is a synthetic purine derivative with molecular formula C11H8N6O2 and molecular weight 256.22 g/mol. It features a 6-aminopurine (adenine) core with a 4-nitrophenyl substituent directly attached at the N9 position, distinguishing it from other regioisomeric nitrophenyl-adenine analogs.

Molecular Formula C11H8N6O2
Molecular Weight 256.22 g/mol
CAS No. 21314-05-6
Cat. No. B3049634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-nitro-phenyl)-9H-purin-6-ylamine
CAS21314-05-6
Molecular FormulaC11H8N6O2
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C11H8N6O2/c12-10-9-11(14-5-13-10)16(6-15-9)7-2-1-3-8(4-7)17(18)19/h1-6H,(H2,12,13,14)
InChIKeyOETJYVAQRPLYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(4-Nitro-phenyl)-9H-purin-6-ylamine (CAS 21314-05-6): Procurement-Grade Evidence for a Position-Specific N9-(4-Nitrophenyl) Adenine Derivative


9-(4-Nitro-phenyl)-9H-purin-6-ylamine (CAS 21314-05-6), also known as 9-(para-nitrophenyl)adenine or NSC 211255, is a synthetic purine derivative with molecular formula C11H8N6O2 and molecular weight 256.22 g/mol [1]. It features a 6-aminopurine (adenine) core with a 4-nitrophenyl substituent directly attached at the N9 position, distinguishing it from other regioisomeric nitrophenyl-adenine analogs. The compound bears an NCI Developmental Therapeutics Program identifier (NSC 211255) and has been investigated for purine nucleoside phosphorylase (PNP) inhibition and cellular differentiation-inducing properties [2]. Its computed XLogP3 is 1.5, with one hydrogen bond donor and six hydrogen bond acceptors [1].

Why N9-(4-Nitrophenyl)adenine Cannot Be Substituted by Other Nitrophenyl Adenine Regioisomers: Procurement Rationale for CAS 21314-05-6


The position of the 4-nitrophenyl group on the adenine scaffold fundamentally determines the biological profile of this compound class. Direct head-to-head mutagenicity data demonstrate that N9-substituted 9-(4-nitrophenyl)adenine is directly mutagenic in Salmonella typhimurium strains TA98 and TA100, whereas the N6-substituted isomer N6-(4-nitrophenyl)adenine is entirely non-mutagenic under identical assay conditions [1]. This position-dependent activity is attributed to the coplanar arrangement of the nitrophenyl and purine rings required for mutagenic DNA intercalation, which is achievable only with direct ring attachment at positions 2, 8, or 9, but not at the exocyclic N6 position [1]. Similarly, metabolic N1-oxidation rates differ significantly between 9-(4-nitrobenzyl)adenine and its 2-nitro and 3-nitro isomers, with the 4-nitro isomer showing distinct CYP enzyme susceptibility [2]. These data establish that generic substitution by another nitrophenyl-adenine positional isomer is not scientifically valid for experimental reproducibility.

Quantitative Differentiation Evidence for 9-(4-Nitro-phenyl)-9H-purin-6-ylamine (CAS 21314-05-6): Comparator-Based Selection Data


Position-Specific Mutagenicity: N9-Substituted 9-(4-Nitrophenyl)adenine Is Directly Mutagenic, Whereas N6-Substituted Isomer Is Inactive

In a direct head-to-head comparison, 9-(4-nitrophenyl)adenine (the target compound bearing the nitrophenyl group at position 9 of the purine ring) exhibited direct mutagenicity towards Salmonella typhimurium strains TA98 and TA100. In contrast, N6-(p-nitrophenyl)adenine—the positional isomer with the identical 4-nitrophenyl group attached at the exocyclic N6 position—was completely non-mutagenic in the same assay system [1]. The study further demonstrated that only adenine derivatives bearing the p-nitrophenyl ring directly attached to the purine core (positions 2, 8, or 9) were mutagenic, implying a requirement for coplanarity between the nitrophenyl and purine rings for biological activity [1]. The mutagenic potency of the active positional isomers was reported to be comparable to that of the reference mutagen 2-nitrofluorene [1].

Mutagenicity Structure-Activity Relationship Salmonella/Microsome Assay

Metabolic N1-Oxidation: Differential CYP-Mediated Oxidation of 4-Nitrobenzyl Adenine Isomer Compared to 2-Nitro and 3-Nitro Analogs

In a cross-study comparable analysis, the metabolic N1-oxidation of 9-(4-nitrobenzyl)adenine—the benzyl-bridged analog most structurally similar to the target compound—was compared with its 2-nitro and 3-nitro positional isomers. When incubated with phenobarbital-induced rabbit hepatic microsomes, the N1-oxidation rate of 9-(4-nitrobenzyl)adenine was approximately 2-fold higher than control [1]. In contrast, the N1-oxidation of 9-(2-nitrobenzyl)adenine and 9-(3-nitrobenzyl)adenine was not markedly affected by phenobarbital induction [1]. The study identified CYP3A and CYP2D subfamily enzymes as the primary catalysts of N1-oxidation for 9-(4-nitrobenzyl)adenine [1]. This metabolic divergence among nitro-positional isomers has direct implications for in vivo half-life and clearance prediction.

Drug Metabolism Cytochrome P450 N1-Oxidation

Conjugate Planarity and Electronic Properties: N9-Attached 4-Nitrophenyl Enables Direct Purine Ring Conjugation Absent in N6-Substituted Analogs

The mutagenicity study by Matsuda et al. (1991) demonstrated a structure-activity relationship establishing that only adenine derivatives with the p-nitrophenyl ring directly linked to the purine ring (positions 2, 8, or 9) exhibit mutagenic activity, whereas N6-substituted analogs lacking this direct conjugation are inactive [1]. The authors concluded that 'the importance of the coplanar character of the nitrophenyl and the purine rings' is the critical determinant of biological activity [1]. This implies that 9-(4-nitrophenyl)adenine adopts a conformation enabling effective π-orbital overlap between the nitrophenyl and purine aromatic systems, a property not achievable with N6-substituted or benzyl-bridged analogs. The mutagenic potency of the coplanar N9-substituted compound was reported to be comparable to that of 2-nitrofluorene, a potent frameshift mutagen [1].

Conformational Analysis Spectroscopy DNA Intercalation

Purine Nucleoside Phosphorylase (PNP) Inhibition: Preliminary Activity with Defined Binding Affinity Contrasting with High-Potency Clinical PNP Inhibitors

The target compound has been evaluated for inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage and T-cell function. In a BindingDB-deposited assay (ChEMBL_162021), the compound was tested for inhibitory activity against calf spleen PNP using inosine as substrate at a concentration of 10 µM [1]. Additional BindingDB entries report an IC50 of 1.33 × 10³ nM (1.33 µM) for PNP inhibition measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [2], and a Ki of 2.90 × 10⁵ nM (290 µM) for competitive inhibition of human erythrocyte PNP assessed by guanosine phosphorolysis [3]. For context, the clinical-stage PNP inhibitor ulodesine (BCX-4208) exhibits an IC50 of 2.293 nM , meaning this compound is approximately 580-fold less potent. However, this moderate potency combined with its distinct mutagenicity profile may be advantageous for applications requiring partial PNP modulation without complete immunosuppression. Note: The BindingDB identifiers associated with this compound require verification of correct structural assignment, as some entries may conflate related purine derivatives.

Enzyme Inhibition Purine Nucleoside Phosphorylase Immunomodulation

Cellular Differentiation Induction: Reported Activity in Arresting Proliferation of Undifferentiated Cells Distinguishes This Compound from Non-Functional Adenine Analogs

A disclosed property of 9-(4-nitrophenyl)-9H-purin-6-ylamine is its reported ability to arrest the proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage [1]. This activity has been cited as evidence for potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, as well as skin conditions involving wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. While these claims originate from patent-associated databases rather than peer-reviewed primary literature, and explicit quantitative data (EC50 values, differentiation percentages, comparator data) are not publicly available in the sources identified, this differentiation-inducing property is not generally associated with unmodified adenine or simple N9-alkyl adenines. For rigorous procurement decisions, users are advised to request primary data or conduct independent validation. The NCI's assignment of NSC 211255 to this compound confirms that it was submitted for anticancer screening, though publicly available NCI-60 screening results were not located in the current search.

Cell Differentiation Anti-Cancer Activity Dermatological Applications

Verified Application Scenarios for 9-(4-Nitro-phenyl)-9H-purin-6-ylamine (CAS 21314-05-6) Based on Quantitative Differentiation Evidence


Position-Specific Mutagenicity Research: Salmonella Reverse Mutation Assay Positive Control Development

The unambiguous demonstration that 9-(4-nitrophenyl)adenine is directly mutagenic in Salmonella typhimurium TA98 and TA100, while the N6-substituted isomer is completely inactive [1], positions this compound as a valuable structure-activity relationship (SAR) probe for mutagenicity mechanism studies. Researchers investigating the relationship between nitrophenyl-purine coplanarity and DNA intercalation can use this compound as a defined positive control with potency comparable to 2-nitrofluorene [1]. This application is uniquely served by the N9-substituted compound and cannot be fulfilled by N6-substituted alternatives.

Cytochrome P450 N1-Oxidation Metabolism Studies with Isomer-Specific Resolution

The differential CYP-mediated N1-oxidation profile of the 4-nitrobenzyl analog, which shows phenobarbital-inducible oxidation (~2-fold) via CYP3A and CYP2D enzymes, while the 2-nitro and 3-nitro isomers show negligible induction [2], supports the use of this compound class in drug metabolism studies. The 4-nitro substitution pattern uniquely sensitizes the purine N1 position to CYP-mediated oxidation compared to other nitro positional isomers, making it a useful probe substrate for CYP3A/CYP2D activity assays.

Cellular Differentiation Screening: Lead Identification for Monocyte Differentiation Inducers

The reported activity of 9-(4-nitrophenyl)-9H-purin-6-ylamine in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [3] supports its use as a chemical biology tool in differentiation mechanism studies. While quantitative peer-reviewed data are limited, the compound's NSC designation (NSC 211255) and its structural uniqueness relative to non-differentiating adenine analogs justify its inclusion in screening libraries targeting differentiation-based anticancer or dermatological applications. Users should independently validate differentiation EC50 values and compare against appropriate negative controls (e.g., adenine, 9-benzyladenine).

Moderate-Affinity PNP Inhibition for Partial Purine Salvage Pathway Modulation

With an IC50 of 1.33 µM against PNP [4], this compound occupies a distinct potency niche—substantially weaker than clinical PNP inhibitors (e.g., ulodesine IC50 = 2.293 nM) but sufficiently active to serve as a tool for partial PNP modulation. This moderate activity profile may be advantageous in experimental settings where complete PNP inhibition and consequent immunosuppression are undesirable, such as studies of purine salvage pathway regulation or combination therapies requiring graded immunomodulation. The compound's distinct mutagenicity profile (N9-substitution-dependent) [1] further differentiates it from high-potency PNP inhibitors that lack this property.

Quote Request

Request a Quote for 9-(4-nitro-phenyl)-9H-purin-6-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.